molecular formula C15H23NOS B2998289 cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1798460-54-4

cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2998289
M. Wt: 265.42
InChI Key: DZDNPQBRFNNJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C15H23NOS and its molecular weight is 265.42. The purity is usually 95%.
BenchChem offers high-quality cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Preparation and Synthetic Utility

Cyclohex-3-en-1-yl derivatives are involved in various synthetic processes, highlighting their utility in organic synthesis. For instance, the preparation of 3-Oxocyclohex-1-ene-1-carbonitrile demonstrates the conversion of cyclohex-2-enone to a variety of derivatives through bromination, cyanation, and further functional group transformations. This process emphasizes the compound's role in creating structurally diverse molecules, beneficial for further chemical explorations and applications (J. A. Lujan-Montelongo & F. Fleming, 2014).

Catalysis and Reaction Mechanisms

Cyclohex-3-en-1-yl derivatives serve as key intermediates in catalytic processes, exemplified by the heteropoly acid catalyzed synthesis of 8-methyl-2-aryl/alkyl-3-oxabicyclo[3.3.1]non-7-ene derivatives through oxonium-ene reactions. This showcases their versatility in facilitating cyclization reactions under mild conditions, leveraging inexpensive and environmentally friendly catalysts (R. Anjibabu et al., 2013).

Chemical Transformations and Structural Analysis

Research into the regio- and stereoselective cyclopentannulation of ketones with propargyl alcohol derivatives has provided insights into the synthesis of complex structures such as dl-Nootkatone and dl-Muscopyridine. These studies elucidate the mechanisms underlying the formation of five-membered rings, contributing to the field of natural product synthesis and offering a pathway to synthesize fragrance compounds and pharmaceutical intermediates (Tamejiro Hiyama et al., 1981).

properties

IUPAC Name

cyclohex-3-en-1-yl-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NOS/c1-18-14-9-12-7-8-13(10-14)16(12)15(17)11-5-3-2-4-6-11/h2-3,11-14H,4-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZDNPQBRFNNJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cyclohex-3-en-1-yl((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

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